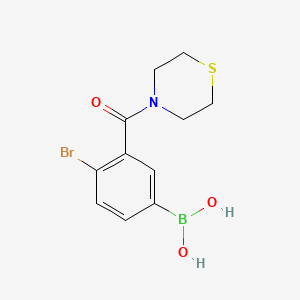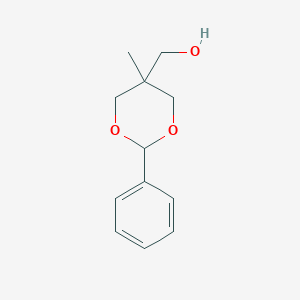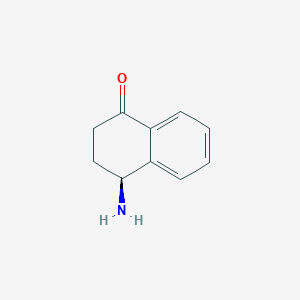
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes an amino group and a dihydronaphthalenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by amination. One common method is the catalytic hydrogenation of 4-nitronaphthalen-1(2H)-one to yield the corresponding amine. This reaction is usually carried out under hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydronaphthalenone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-naphthol: Similar structure but lacks the dihydronaphthalenone moiety.
1-Amino-2-naphthol: Similar structure but with different positioning of functional groups.
4-Amino-3-nitronaphthalene: Contains a nitro group instead of a carbonyl group.
Uniqueness
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is unique due to its chiral nature and the presence of both an amino group and a dihydronaphthalenone moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(4S)-4-amino-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2/t9-/m0/s1 |
Clave InChI |
ZIKUGMFMPBBBDM-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)C2=CC=CC=C2[C@H]1N |
SMILES canónico |
C1CC(=O)C2=CC=CC=C2C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


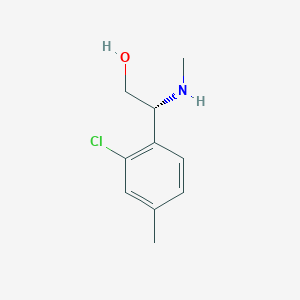
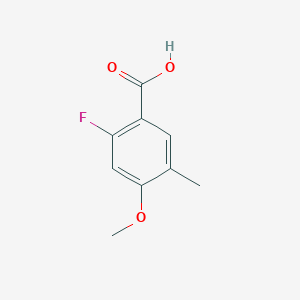
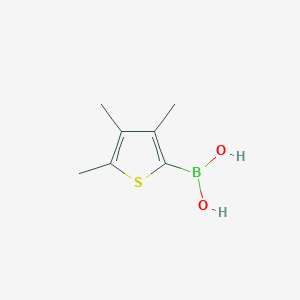
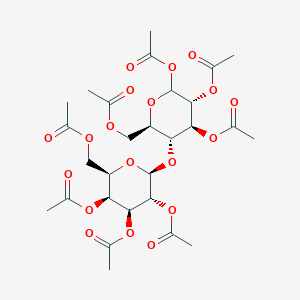
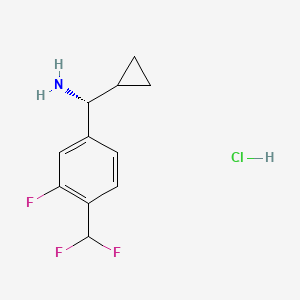
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
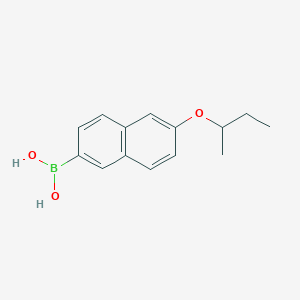
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)
![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)

